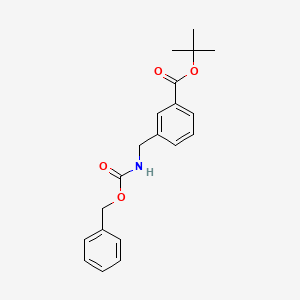![molecular formula C19H19N5O3 B2578025 4-metoxi-1-fenil-5-[3-(1H-1,2,3-triazol-1-il)pirrolidina-1-carbonil]-1,2-dihidropiridin-2-ona CAS No. 2198584-51-7](/img/structure/B2578025.png)
4-metoxi-1-fenil-5-[3-(1H-1,2,3-triazol-1-il)pirrolidina-1-carbonil]-1,2-dihidropiridin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a pyrrolidine ring, a triazole moiety, and a methoxyphenyl group
Aplicaciones Científicas De Investigación
4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through a cyclization reaction.
Introduction of the Triazole Moiety: The triazole ring is introduced via a click reaction, typically involving azide and alkyne precursors.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction.
Final Cyclization: The final step involves cyclizing the intermediate compounds to form the desired dihydropyridin-2-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one: shares similarities with other heterocyclic compounds such as:
Uniqueness
Structural Features: The combination of a pyridine ring, pyrrolidine ring, and triazole moiety makes it unique.
Biological Activity: Its potential to interact with multiple biological targets sets it apart from simpler compounds.
Propiedades
IUPAC Name |
4-methoxy-1-phenyl-5-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-27-17-11-18(25)23(14-5-3-2-4-6-14)13-16(17)19(26)22-9-7-15(12-22)24-10-8-20-21-24/h2-6,8,10-11,13,15H,7,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQMCGSMVFSDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CCC(C2)N3C=CN=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-(1-{4-[(1Z)-2-cyano-2-methanesulfonyleth-1-en-1-yl]phenyl}-1H-indol-3-yl)-2-methanesulfonylprop-2-enenitrile](/img/structure/B2577945.png)

![Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B2577949.png)
![3-amino-N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2577951.png)
![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2577955.png)




![4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2577963.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2577965.png)
